N~4~-(4-bromo-2-methylphenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(4-bromo-2-methylphenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a bromine atom, a methyl group, and a piperidine ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-bromo-2-methylphenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide typically involves multiple steps, starting from readily available precursorsThe final step often includes the formation of the dicarboxamide group under controlled conditions, such as using specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N~4~-(4-bromo-2-methylphenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds, typically employing reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions often result in the formation of new functionalized derivatives .
Scientific Research Applications
N~4~-(4-bromo-2-methylphenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N4-(4-bromo-2-methylphenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and piperidine ring play crucial roles in binding to these targets, influencing their activity and downstream signaling pathways. This compound may modulate various biochemical processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(2-methylphenyl)benzamide
- N-(4-bromo-2-methylphenyl)-4-methoxybenzamide
- N-(4-bromo-2-methylphenyl)-6-hydroxypyrimidine-4-carboxamide
Uniqueness
N~4~-(4-bromo-2-methylphenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a bromine atom and a piperidine ring enhances its potential for diverse applications compared to similar compounds .
Properties
IUPAC Name |
4-N-(4-bromo-2-methylphenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O2/c1-11-10-13(17)4-5-14(11)18-15(21)12-6-8-20(9-7-12)16(22)19(2)3/h4-5,10,12H,6-9H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDHMPIONFRBQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2CCN(CC2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.